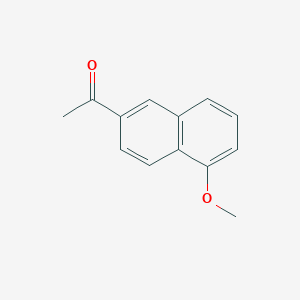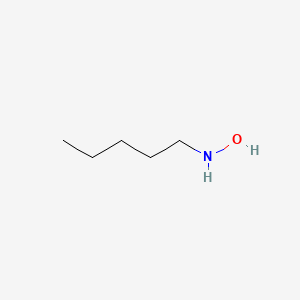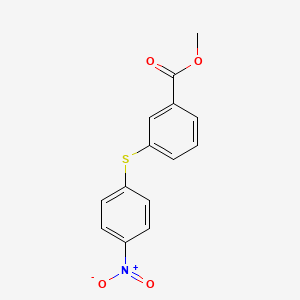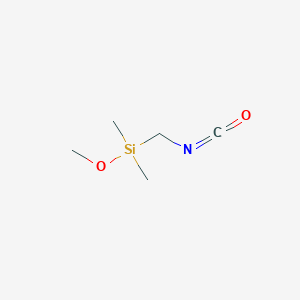
(isocyanatomethyl)methoxydimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(isocyanatomethyl)methoxydimethylsilane is a chemical compound with the molecular formula C6H13NO2Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique combination of isocyanate and methoxy functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (isocyanatomethyl)methoxydimethylsilane typically involves the reaction of methoxy(dimethyl)silane with an isocyanate source. One common method is the reaction of methoxy(dimethyl)silane with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (isocyanatomethyl)methoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new silane derivatives.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form urea or urethane derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and methanol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic attack.
Addition Reactions: Often performed at room temperature or slightly elevated temperatures, with or without a catalyst.
Hydrolysis: Usually occurs under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed:
Substitution Reactions: New silane derivatives with different functional groups.
Addition Reactions: Urea or urethane derivatives.
Hydrolysis: Silanols and methanol.
Scientific Research Applications
(isocyanatomethyl)methoxydimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (isocyanatomethyl)methoxydimethylsilane involves its reactivity with nucleophiles and electrophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable urea or urethane linkages. The methoxy group can undergo substitution reactions, allowing for the introduction of various functional groups. These reactions enable the compound to modify surfaces, create new materials, and participate in complex chemical processes.
Comparison with Similar Compounds
(Isocyanatomethyl)dimethoxymethylsilane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
(2-Isocyanatoethyl)(methoxy)dimethylsilane: Another related compound with an ethyl group instead of a methyl group, affecting its chemical properties and uses.
Uniqueness: (isocyanatomethyl)methoxydimethylsilane is unique due to its specific combination of isocyanate and methoxy groups, which provide a distinct set of reactivity and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
35450-25-0 |
|---|---|
Molecular Formula |
C5H11NO2Si |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
isocyanatomethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H11NO2Si/c1-8-9(2,3)5-6-4-7/h5H2,1-3H3 |
InChI Key |
MZOWBBNCHOUJAP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


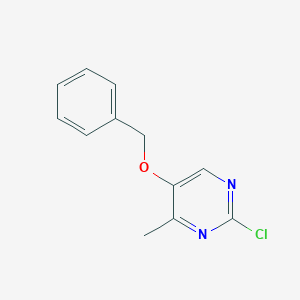
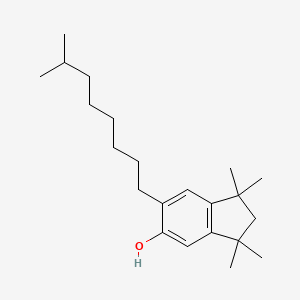
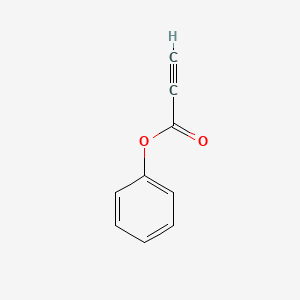
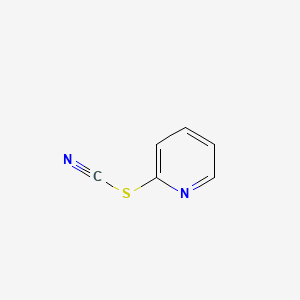
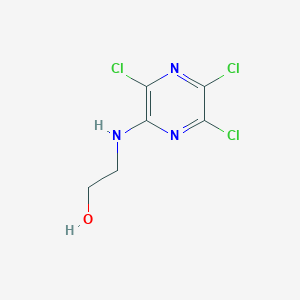

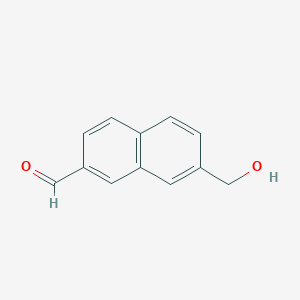
![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
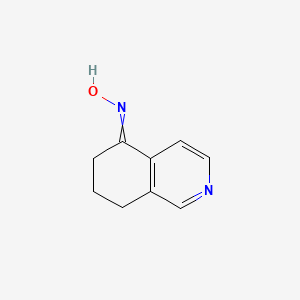
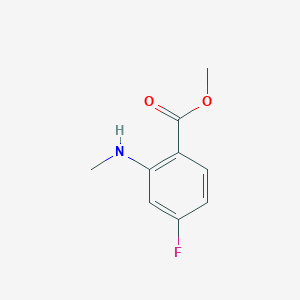
![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)
